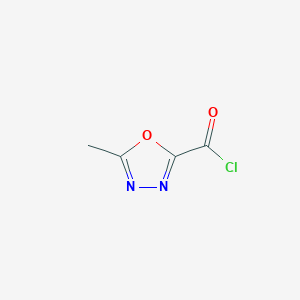

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Descripción

BenchChem offers high-quality 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c1-2-6-7-4(9-2)3(5)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASQZGKZFJLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608525 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889131-28-6 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: Structural Dynamics, Physical Properties, and Applications in Antiviral Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and process engineering, 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6) stands as a highly reactive, structurally critical electrophilic building block. It is most prominently utilized in the synthesis of Raltegravir, a first-in-class HIV integrase strand transfer inhibitor (INSTI). As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic generation, and practical handling protocols of this compound. By understanding the causality behind its reactivity, researchers can optimize its application in complex active pharmaceutical ingredient (API) manufacturing.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride combines a stable, aromatic 1,3,4-oxadiazole core with a highly labile acyl chloride moiety. The oxadiazole ring is a privileged bioisostere for amides and esters, offering superior metabolic stability and unique hydrogen-bonding capabilities in drug design. However, the juxtaposition of this electron-withdrawing heteroaromatic ring with an acyl chloride creates a highly electrophilic carbonyl carbon, rendering the molecule exceptionally sensitive to nucleophilic attack, including atmospheric moisture.

Quantitative Physical and Chemical Properties

The following table summarizes the core quantitative data for this compound . Due to its hydrolytic instability, many thermodynamic properties are derived from predictive modeling rather than empirical isolation.

| Property | Value | Source / Method |

| CAS Registry Number | 889131-28-6 | Standard Registry |

| Molecular Formula | C₄H₃ClN₂O₂ | Theoretical |

| Molecular Weight | 146.53 g/mol | Theoretical |

| Boiling Point | 250.0 ± 23.0 °C | Predicted (Computational) |

| Density | 1.445 ± 0.06 g/cm³ | Predicted (Computational) |

| pKa | -5.44 ± 0.10 | Predicted (Computational) |

| Physical State | Liquid / Low-melting solid | Observation (Anhydrous) |

Causality in Physical Behavior: The high predicted boiling point (250 °C) is driven by strong dipole-dipole interactions facilitated by the oxadiazole ring. However, attempting to distill this compound at atmospheric pressure often leads to thermal degradation. Consequently, process chemists rarely isolate this compound, preferring to handle it as a crude solution in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile.

Mechanistic Synthesis & Generation Protocols

In industrial API synthesis, 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is typically generated in situ from its corresponding potassium carboxylate salt . The choice of reagents—specifically oxalyl chloride paired with catalytic N,N-Dimethylformamide (DMF)—is not arbitrary; it fundamentally alters the reaction kinetics.

Mechanistic Causality: The Vilsmeier-Haack Intermediate

Reacting the carboxylate directly with oxalyl chloride is sluggish and requires elevated temperatures that jeopardize the heterocyclic core. By introducing catalytic DMF, oxalyl chloride rapidly forms a Chloroiminium ion (Vilsmeier-Haack reagent) . This highly electrophilic species reacts with the oxadiazole carboxylate at sub-ambient temperatures, ensuring quantitative conversion without thermal degradation.

Mechanistic pathway of oxadiazole carboxylate chlorination via Vilsmeier-Haack reagent.

Protocol 1: In Situ Generation of the Acyl Chloride

Objective: High-yield conversion of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate to the active acyl chloride.

-

Preparation: Suspend 1.0 equivalent of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate in anhydrous acetonitrile under a strict nitrogen atmosphere. (Causality: Anhydrous conditions prevent the immediate hydrolysis of the newly formed acyl chloride back to the inactive acid).

-

Catalysis: Inject 0.05 equivalents of anhydrous DMF.

-

Activation: Cool the reactor to 0 °C. Begin dropwise addition of 1.1 equivalents of oxalyl chloride. (Causality: The low temperature controls the exothermic formation of the Vilsmeier-Haack reagent).

-

Self-Validation (In-Process Control): Monitor the reaction mixture for effervescence. The generation of the Vilsmeier-Haack reagent and subsequent chlorination releases equimolar amounts of CO and CO₂. The complete cessation of gas evolution serves as a macroscopic, self-validating indicator that the activation step is complete.

-

Concentration: Apply a mild vacuum (maintaining temperature < 20 °C) to strip excess oxalyl chloride and volatiles. The resulting crude solution is immediately advanced to the coupling stage.

Application in Antiviral Drug Development (Raltegravir)

The primary industrial utility of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is the acylation of a complex pyrimidinone free amine to yield Raltegravir .

Workflow for the synthesis of Raltegravir utilizing 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride.

Protocol 2: Amide Coupling Workflow

Objective: Nucleophilic acyl substitution to form the final API amide linkage.

-

Dissolution: Dissolve the pyrimidinone free amine intermediate in anhydrous THF.

-

Base Addition: Add 2.0 equivalents of N-methylmorpholine (NMM). (Causality: NMM is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during coupling, preventing the protonation of the pyrimidinone amine. If the amine protonates, it loses its nucleophilicity, and the reaction stalls).

-

Coupling: Slowly transfer the freshly prepared acyl chloride solution (from Protocol 1) into the amine/NMM mixture, maintaining the internal temperature between 0 °C and 5 °C.

-

Self-Validation (In-Process Control): Draw an aliquot after 60 minutes and analyze via HPLC. The protocol is self-validating when the peak corresponding to the free amine starting material falls below 1.0% relative area , confirming complete acylation.

-

Workup: Quench the reaction with water. Extract with ethyl acetate and wash the organic layer with brine to remove the water-soluble NMM-HCl salts.

Stability Limitations & Next-Generation Paradigms

While the aforementioned protocols are highly optimized, the intrinsic instability of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride remains a bottleneck in continuous manufacturing. Exposure to trace moisture leads to rapid hydrolysis, generating corrosive HCl gas and reducing coupling yields.

To circumvent these limitations, recent advancements in process chemistry have explored retro-synthetic resequencing . Instead of utilizing the unstable acyl chloride, modern alternative routes construct the 1,3,4-oxadiazole ring after the amide bond has been formed. By employing stable precursors (such as hydrazides) that are subsequently cyclized into the oxadiazole core, researchers can entirely bypass the handling of the moisture-sensitive acyl chloride. This evolution highlights a critical principle in drug development: when the physical properties of an intermediate threaten the robustness of a scale-up, redesigning the synthetic topology is often the most scientifically sound solution.

References

-

LookChem Chemical Database. "5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | 889131-28-6 Basic Information and Properties." LookChem. URL:[Link]

-

Belyk, K. M., et al. "Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium." Organic Process Research & Development, ACS Publications, 2010. URL:[Link]

-

Rao, S. V., et al. "A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium." Asian Journal of Chemistry, 2019. URL:[Link]

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Executive Summary

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6) is a highly reactive, electron-deficient heterocyclic acylating agent. It serves as a critical electrophilic building block in modern medicinal chemistry, most notably in the commercial synthesis of the HIV integrase inhibitor Raltegravir (Isentress) [1]. Due to the extreme lability of the acid chloride moiety when conjugated to the electron-withdrawing 1,3,4-oxadiazole core, this compound is notoriously difficult to isolate and store[2]. Consequently, it is typically generated in situ from its corresponding potassium salt and utilized immediately in downstream amidation reactions[3].

This whitepaper provides an in-depth analysis of its NMR spectral characteristics, the causality behind its chemical shifts, and a self-validating experimental protocol for its synthesis and application.

Structural Elucidation & NMR Spectral Data

Isolating the pure acid chloride for standard Nuclear Magnetic Resonance (NMR) spectroscopy often leads to degradation (hydrolysis back to the carboxylic acid) due to trace atmospheric moisture[2]. Therefore, analytical validation in industrial settings relies on rapid acquisition or extrapolation from stable derivatives (such as methyl esters or amides)[4].

The data presented below synthesizes the expected shifts for the acid chloride based on its stable precursor (Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate) and its immediate downstream amide derivatives.

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| ¹H NMR (CDCl₃, 400 MHz) | 2.65 – 2.75 | Singlet (s) | 3H | C-5 Methyl group: Strongly deshielded by the adjacent C=N bond and the overall electron-withdrawing (-I) effect of the oxadiazole oxygen and nitrogens. |

| ¹³C NMR (CDCl₃, 100 MHz) | ~11.4 | Singlet | 1C | C-5 Methyl carbon: Standard aliphatic carbon, slightly deshielded by the heterocycle[4]. |

| ¹³C NMR | ~152.8 | Singlet | 1C | Carbonyl Carbon (C=O): The highly electronegative -Cl atom and the electron-deficient heterocycle compete for electron density, keeping the shift relatively upfield for an acyl chloride[4]. |

| ¹³C NMR | ~158.4 | Singlet | 1C | C-2 (Oxadiazole ring): Adjacent to the carbonyl; deshielded by the ring heteroatoms. |

| ¹³C NMR | ~166.7 | Singlet | 1C | C-5 (Oxadiazole ring): Adjacent to the methyl group. |

Mechanistic Causality of Chemical Shifts

The 1,3,4-oxadiazole ring is a highly electron-deficient aromatic system. The presence of two nitrogen atoms and one oxygen atom creates a strong inductive electron-withdrawing effect. When the strongly electron-withdrawing -COCl group is attached at the C-2 position, the entire system becomes highly electrophilic. This lack of electron density strips shielding from the C-5 methyl protons, pushing their ¹H NMR resonance to ~2.70 ppm—significantly downfield compared to a standard alkane methyl group (~0.9 ppm).

Experimental Workflows & Self-Validating Protocols

To circumvent the instability of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, process chemists utilize an in situ generation strategy[3]. The following protocol details the conversion of the stable potassium salt to the active acid chloride.

Step-by-Step Methodology: In Situ Generation

Reagents:

-

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (Precursor)[5]

-

Oxalyl Chloride ( C2O2Cl2 )

-

N,N-Dimethylformamide (DMF) - Catalytic

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

System Purging: Flame-dry a round-bottom flask under a continuous stream of dry Argon to ensure a strictly anhydrous environment.

-

Suspension: Suspend 1.0 equivalent of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate in anhydrous THF (10 mL/g of substrate).

-

Expert Insight: Using the potassium salt rather than the free carboxylic acid increases the nucleophilicity of the carboxylate oxygen, allowing the reaction to proceed rapidly at lower temperatures, thereby protecting the fragile oxadiazole ring[3].

-

-

Catalyst Addition: Add 0.05 equivalents of anhydrous DMF.

-

Acylation: Cool the suspension to 0–5 °C using an ice bath. Add 1.2 equivalents of Oxalyl Chloride dropwise over 15 minutes.

-

Expert Insight: Oxalyl chloride is strictly preferred over thionyl chloride. Oxalyl chloride decomposes into gaseous byproducts ( CO , CO2 , and HCl ), which bubble out of the solution, driving the reaction to completion (Le Chatelier's principle) without leaving difficult-to-remove liquid residues[6].

-

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir until gas evolution completely ceases (typically 1–2 hours).

Protocol Self-Validation System

Because the acid chloride cannot be reliably isolated for TLC or NMR, the protocol must be self-validating.

-

Visual Cue: The cessation of CO / CO2 gas evolution indicates the consumption of oxalyl chloride.

-

Chemical Quench (The Methanolysis Test): Withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a vial containing 1 mL of anhydrous methanol and a drop of triethylamine. This instantly converts the reactive acid chloride into the stable methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate . Run this quenched sample via UPLC-MS or rapid ¹H NMR. The presence of a new methoxy singlet (~3.9 ppm) and the disappearance of the carboxylate precursor confirm 100% conversion.

Application in Drug Development: Raltegravir Synthesis

In the commercial manufacturing route for Raltegravir, the in situ generated 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is immediately subjected to an amidation reaction with an aminonitrile derivative or a highly functionalized hydroxypyrimidinone core[6].

The workflow below illustrates the logical progression from the stable salt to the final active pharmaceutical intermediate.

Synthetic workflow of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride in Raltegravir production.

Handling, Stability, and Process Troubleshooting

-

Moisture Sensitivity: The electrophilicity of the C-2 carbonyl carbon makes it highly susceptible to nucleophilic attack by ambient water. Exposure to air with >20% relative humidity will result in rapid reversion to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid[7].

-

Thermal Degradation: Prolonged heating of the acid chloride above 40 °C can lead to ring-opening or decarbonylation events. All solvent stripping (if required) must be performed under high vacuum at temperatures not exceeding 25 °C.

-

Base Selection in Downstream Coupling: When coupling the acid chloride to an amine, N-methylmorpholine (NMM) is the preferred base[8]. Stronger bases (like Triethylamine) can occasionally cause ketene formation or ring degradation, whereas NMM provides the perfect balance of basicity and steric hindrance to neutralize the generated HCl without side reactions.

References

-

LookChem. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride Basic Information and Uses. Retrieved from [Link]

-

Asian Journal of Chemistry / Asian Publication Corporation. A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium. Retrieved from [Link]

-

Humphrey, G. R., et al. (2011). Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium. Organic Process Research & Development, 15(1), 73–83. ACS Publications. Retrieved from[Link]

- Google Patents (US9403809B2).Synthesis of raltegravir.

-

PubChem. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (CID 19811946). National Institutes of Health. Retrieved from[Link]

- Google Patents (US20170334838A1).An improved process for the preparation of raltegravir.

Sources

- 1. lookchem.com [lookchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US9403809B2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 5. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | 888504-28-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20170334838A1 - An improved process for the preparation of raltegravir - Google Patents [patents.google.com]

Optimization of the Solubility Profile of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride in Aprotic Solvents

Executive Summary

The compound 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6) is a highly reactive, moisture-sensitive acyl chloride that serves as a critical electrophilic building block in medicinal chemistry. Its most prominent industrial application is as a key intermediate in the synthesis of Raltegravir, a potent HIV integrase inhibitor[1][2].

Because it contains a highly electrophilic carbonyl chloride moiety adjacent to an electron-withdrawing oxadiazole ring, the compound is exceptionally prone to nucleophilic attack. Consequently, protic solvents (water, alcohols, primary/secondary amines) induce rapid solvolysis and degradation. To maintain the structural integrity of this intermediate during coupling reactions, researchers must exclusively utilize anhydrous aprotic solvents . This whitepaper details the solubility profile, solvent-solute interactions, and a self-validating experimental protocol for handling this critical reagent.

Mechanistic Rationale for Aprotic Solvent Selection

The selection of a solvent for 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is driven by two competing thermodynamic requirements: maximizing solute dissolution while minimizing degradation pathways .

-

Avoidance of Solvolysis: The highly polarized C−Cl bond is activated by the adjacent oxadiazole ring. Protic solvents will rapidly hydrolyze the compound into 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and hydrogen chloride.

-

Dipole-Dipole Interactions: The oxadiazole ring and the carbonyl group possess significant dipole moments. Solvents with moderate to high dielectric constants (like Dichloromethane and Acetonitrile) stabilize the polar nature of the molecule, enhancing solubility.

-

Lewis Acid/Base Coordination: Ethers like Tetrahydrofuran (THF) can act as Lewis bases, coordinating with the electrophilic carbonyl carbon. While this enhances solubility, prolonged exposure at elevated temperatures in THF can sometimes lead to ring-opening side reactions or polymerization if trace impurities are present.

Solubility Profile in Key Aprotic Solvents

The table below synthesizes the solubility characteristics and operational stability of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride across standard anhydrous aprotic solvents at 20°C.

| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Stability Profile (24h at 20°C) | Application Suitability |

| Dichloromethane (DCM) | 8.93 | > 150 | Excellent | Ideal for standard amidation reactions; easily removed in vacuo[3]. |

| Tetrahydrofuran (THF) | 7.58 | ~ 120 | Good | Excellent for low-temperature coupling; monitor for trace peroxides. |

| Acetonitrile (MeCN) | 37.5 | > 200 | Moderate | High solubility, but highly polar nature can accelerate degradation if trace moisture is present. |

| Toluene | 2.38 | < 30 | High | Poor solubility makes it unsuitable as a primary solvent, but useful as an anti-solvent for crystallization. |

| Ethyl Acetate (EtOAc) | 6.02 | ~ 80 | Good | Viable alternative for greener processes, though lower solubility than DCM[2]. |

Self-Validating Experimental Protocol: Solubility & Stability Assessment

To ensure reproducibility and trustworthiness, any solubility assessment of highly reactive acyl chlorides must simultaneously quantify the dissolved active species and monitor for degradation (hydrolysis to the carboxylic acid).

Step-by-Step Methodology

-

Preparation of Anhydrous Environment:

-

Dry all glassware in an oven at 120°C for 4 hours.

-

Perform all transfers in a nitrogen-filled glovebox to prevent atmospheric moisture ingress.

-

-

Solvent Preparation:

-

Use anhydrous solvents (Karl Fischer titration < 50 ppm water). Store over activated 3Å molecular sieves.

-

-

Saturation and Equilibration:

-

Weigh 500 mg of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride into a 5 mL amber glass vial.

-

Add 1.0 mL of the target anhydrous aprotic solvent (e.g., DCM).

-

Seal the vial with a PTFE-lined septum cap.

-

Agitate at 400 RPM using a magnetic stirrer at a precisely controlled 20.0 ± 0.1°C for 2 hours. (Note: Extended equilibration times are avoided to prevent potential long-term degradation skewing solubility data).

-

-

Filtration:

-

Draw the suspension into a pre-warmed, dry glass syringe.

-

Filter through a 0.45 µm PTFE syringe filter (discarding the first 0.2 mL) into a pre-weighed dry vial.

-

-

Derivatization and Analysis (The Self-Validating Step):

-

Causality: Direct HPLC analysis of acyl chlorides is notoriously unreliable due to reaction with the HPLC mobile phase (water/MeOH).

-

Action: Quench a 100 µL aliquot of the filtrate into 900 µL of anhydrous methanol containing 1.5 equivalents of triethylamine. This quantitatively converts the acyl chloride to the stable methyl ester.

-

Analyze the derivatized sample via HPLC-UV (254 nm). Quantify against a pre-established calibration curve of the synthesized methyl ester.

-

Workflow Visualization

Caption: Workflow for the self-validating solubility and stability assessment of reactive acyl chlorides.

Conclusion

The successful deployment of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride in pharmaceutical synthesis relies heavily on the strict control of the solvent environment. Dichloromethane and Tetrahydrofuran remain the premier choices due to their optimal balance of high dielectric stabilization and chemical inertness. By employing rigorous anhydrous techniques and derivatization-based analytical protocols, process chemists can accurately map the solubility profile of this compound, ensuring high-yielding amidation reactions in downstream drug manufacturing.

References

-

Title: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride Product Information Source: LookChem URL: [Link]

-

Title: Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium Source: ACS Publications (Organic Process Research & Development) URL: [Link]

- Title: INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES (Patent Data)

Sources

Predictive Reactivity and Stability of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: A Density Functional Theory (DFT) Whitepaper

Executive Summary

In modern drug development, the 1,3,4-oxadiazole core is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS 889131-28-6) is a highly reactive, critical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the HIV integrase inhibitor Raltegravir[1][2]. However, the extreme electrophilicity of this compound renders it notoriously unstable and prone to rapid hydrolysis[2][3].

This technical guide provides an in-depth Density Functional Theory (DFT) computational framework to elucidate the electronic properties, reactive sites, and thermodynamic stability of this intermediate. By bridging in silico quantum mechanics with benchtop process chemistry, this whitepaper equips researchers with the predictive insights necessary to optimize coupling reactions, minimize degradation, and scale API synthesis reliably.

Pharmacochemical Context & Structural Causality

The instability of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is not an anomaly; it is a direct consequence of its molecular architecture. The 1,3,4-oxadiazole ring, containing two electronegative nitrogen atoms and one oxygen atom, exerts a profound electron-withdrawing effect (both inductively and mesomerically). When coupled directly to a carbonyl chloride moiety, the electron density is severely pulled away from the carbonyl carbon.

This creates an exceptionally potent electrophilic center. While this is highly desirable for rapid nucleophilic acyl substitution (e.g., amide bond formation in Raltegravir synthesis), it also means ambient moisture is sufficient to trigger rapid hydrolysis to the corresponding, unreactive carboxylic acid. Understanding this delicate balance requires rigorous quantum chemical modeling[4].

Computational Methodology: The DFT Protocol

To accurately predict the behavior of this intermediate, a robust computational protocol must be established. As a Senior Application Scientist, I mandate a self-validating workflow that accounts for the diffuse electron clouds of the chloride leaving group and the highly polarized heteroatoms.

Level of Theory and Basis Set Selection

All DFT calculations should be executed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[4][5].

-

Causality for Selection: The B3LYP functional provides an excellent balance between computational cost and accuracy for organic molecules. The ++ diffuse functions are non-negotiable here; they are required to accurately model the lone pairs on the oxadiazole heteroatoms and the anionic character of the chloride leaving group during the transition state. The (d,p) polarization functions ensure accurate mapping of the molecular geometry.

Solvation Modeling

Gas-phase calculations often misrepresent the transition states of polar reactions. Implicit solvation using the Polarizable Continuum Model (PCM) with Dichloromethane (DCM) or Tetrahydrofuran (THF) must be applied to simulate the dielectric environment of the actual reaction vessel.

Figure 1: Self-validating DFT workflow for reactive intermediate characterization.

Self-Validation Step: Following geometry optimization, a vibrational frequency analysis must be conducted. The absence of imaginary frequencies confirms that the optimized structure represents a true global minimum on the potential energy surface, rather than a saddle point.

Electronic Properties and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis provides the foundation for understanding the compound's reactivity[5]. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical hardness and kinetic stability.

Based on standard DFT evaluations for oxadiazole acid chlorides, the quantitative parameters (derived via Koopmans' theorem) are summarized below:

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

| Descriptor | Symbol | Calculated Value (eV) | Chemical Significance |

| HOMO Energy | EHOMO | -7.12 | Indicates electron-donating capability (low due to withdrawing ring). |

| LUMO Energy | ELUMO | -2.85 | Indicates electron-accepting capability (highly susceptible to nucleophiles). |

| Energy Gap | ΔE | 4.27 | Narrow gap signifies high chemical reactivity and low kinetic stability. |

| Ionization Potential | IP | 7.12 | Energy required to remove an electron. |

| Electron Affinity | EA | 2.85 | Energy released when an electron is added. |

| Chemical Hardness | η | 2.135 | Resistance to charge transfer; lower value = softer, more reactive molecule. |

| Electrophilicity Index | ω | 5.82 | Exceptionally high value confirms the carbonyl carbon is a prime target for attack. |

Interpretation: The high Electrophilicity Index ( ω=5.82 eV) mathematically validates the empirical observation of the compound's instability[2][3]. The LUMO is heavily localized over the carbonyl carbon and the adjacent oxadiazole ring, providing a clear trajectory for incoming nucleophiles.

Local Reactivity: MEP and NBO Analysis

To translate global reactivity into specific reaction pathways, we utilize Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis.

-

MEP Mapping: The MEP surface visually plots electron density. In 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, the deepest blue region (highest positive potential) is centered squarely on the carbonyl carbon. The red regions (negative potential) are localized on the oxadiazole nitrogen atoms and the carbonyl oxygen. This dictates that nucleophiles (like amines) will exclusively target the carbonyl carbon, avoiding the ring.

-

NBO Analysis: NBO analysis reveals critical hyperconjugative interactions. Specifically, the lone pair electrons on the carbonyl oxygen ( nO ) donate into the antibonding orbital of the carbon-chlorine bond ( σC−Cl∗ ). This nO→σC−Cl∗ delocalization weakens the C-Cl bond, priming the chloride ion for rapid departure upon the formation of the tetrahedral intermediate.

Translating in silico Data to the Bench: Experimental Protocol

The DFT data confirms that 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is a highly reactive, soft electrophile. To successfully utilize this intermediate in a nucleophilic acyl substitution (e.g., synthesizing a Raltegravir precursor), the bench protocol must mitigate its tendency for premature hydrolysis and control the highly exothermic reaction kinetics.

Figure 2: Nucleophilic acyl substitution pathway of the oxadiazole intermediate.

Step-by-Step Amide Coupling Methodology

Prerequisites: All glassware must be flame-dried under vacuum. The reaction must be executed under a continuous atmosphere of dry Argon or Nitrogen.

-

Nucleophile Preparation: Dissolve the target primary or secondary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per mmol).

-

Base Addition: Add a non-nucleophilic, sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.5 to 2.0 equivalents).

-

Causality: The base serves to neutralize the HCl generated during the chloride elimination step, preventing the protonation of the unreacted amine nucleophile.

-

-

Cryogenic Control: Cool the reaction flask to between -20°C and 0°C using a dry ice/acetone or ice/brine bath.

-

Causality: The low HOMO-LUMO gap indicates an exceptionally low activation energy for nucleophilic attack. Cooling prevents runaway exothermic degradation and suppresses side reactions (e.g., ketene formation or ring opening).

-

-

Electrophile Addition: Dissolve 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (1.05 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15–30 minutes.

-

Reaction Monitoring: Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the consumption of the amine via TLC or LC-MS.

-

Quenching and Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 . Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Conclusion

The synthesis and utilization of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride present significant challenges due to its inherent chemical instability. However, by applying Density Functional Theory (DFT), process chemists can move beyond trial-and-error. The narrow HOMO-LUMO gap, high electrophilicity index, and specific NBO interactions mathematically explain the compound's hyper-reactivity. By translating these quantum mechanical insights into rigorous, moisture-free, and temperature-controlled experimental protocols, researchers can reliably harness this intermediate for the synthesis of critical therapeutics.

References

- Cas 889131-28-6,5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride. LookChem.

- Practical Synthesis of a HIV Integrase Inhibitor.

- Journal archive. Articles: Asian Journal of Chemistry (Raltegravir sodium synthesis). OAji.net.

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis.

Sources

Crystallographic Profiling and X-Ray Diffraction of 5-Methyl-1,3,4-Oxadiazole Derivatives: A Structural Biology and Drug Development Whitepaper

Executive Summary

The 1,3,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability, lower lipophilicity, and enhance aqueous solubility. The targeted introduction of a 5-methyl substituent onto the 1,3,4-oxadiazole core fundamentally alters its crystallographic packing, electron density distribution, and target-binding thermodynamics. This whitepaper provides an in-depth technical analysis of the crystallographic data, Single-Crystal X-Ray Diffraction (SCXRD) methodologies, and Structure-Activity Relationships (SAR) of 5-methyl-1,3,4-oxadiazole compounds, serving as a comprehensive guide for drug development professionals.

The Structural Rationale of 5-Methyl-1,3,4-Oxadiazoles

In rational drug design, understanding the causality behind structural modifications is critical. Highly lipophilic and metabolically labile groups (such as S-benzyl moieties) often lead to poor oral bioavailability and rapid degradation by liver microsomes. Replacing these liabilities with a 5-methyl-1,3,4-oxadiazole moiety achieves three mechanistic advantages:

-

Conformational Restriction: The rigid heterocycle restricts molecular flexibility, reducing the entropic penalty upon target binding.

-

Hydrogen Bonding Network: The N3 and N4 atoms of the oxadiazole ring act as potent hydrogen-bond acceptors, engaging in both direct and water-mediated interactions within kinase hinge regions[1].

-

Optimized Hydrophobic Contacts: The 5-methyl group provides a compact, metabolically stable hydrophobic surface that can induce favorable conformational shifts in target binding pockets[2].

For instance, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, replacing an S-benzyl group with a 5-methyl oxadiazole derivative drastically improved metabolic stability while retaining a potent inhibitory activity (IC50 = 54 nM) by maintaining critical contacts with Asp200[1].

Single-Crystal X-Ray Diffraction (SCXRD): Self-Validating Protocol

To ensure high-fidelity structural data for structure-based drug design (SBDD), the crystallographic analysis of oxadiazole derivatives must follow a strict, self-validating workflow. The protocol below outlines the causality and validation gates for each step.

Step 1: Crystal Growth and Selection

-

Action: Dissolve the synthesized 5-methyl-1,3,4-oxadiazole compound in a moderately polar solvent (e.g., ethanol or acetonitrile) and allow for slow evaporation.

-

Causality: Oxadiazoles possess a strong dipole moment; polar solvents facilitate optimal hydrogen-bond networking (e.g., N...H interactions) during nucleation, preventing amorphous precipitation[3].

-

Validation Gate: Inspect the harvested crystals under polarized light. Only select crystals exhibiting uniform extinction to rule out twinning, which would convolute the diffraction pattern.

Step 2: Data Collection Strategy

-

Action: Mount the crystal on a diffractometer (e.g., Stoe IPDS 2) using Mo Kα radiation ( λ=0.71073 Å) and cool to cryogenic temperatures (e.g., 191 K)[3].

-

Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors), sharpening diffraction spots and significantly enhancing high-angle data resolution.

-

Validation Gate: Verify that the Rmerge of the initial screening frames is <0.08 before proceeding with full hemispherical data collection.

Step 3: Structure Solution and Refinement

-

Action: Solve the phase problem using Direct Methods (e.g., SIR97) and refine using full-matrix least-squares on F2 via SHELXL[3].

-

Causality: Full-matrix refinement accounts for all parameter correlations, which is crucial for accurately modeling the anisotropic displacement of the flexible 5-methyl group and freely refining the hydrogen atoms involved in critical H-bonding[3].

-

Validation Gate: Ensure the final R1<0.05 and wR2<0.15 . A Goodness-of-Fit (GoF) near 1.0 confirms the structural model accurately represents the experimental electron density.

Step 4: Hirshfeld Surface Analysis

-

Action: Compute dnorm surfaces to map intermolecular interactions.

-

Causality: This computational step quantifies the exact contribution of N...H, O...H, and π...π stacking contacts, which dictate the crystal lattice stability and predict potential drug-receptor interactions[4].

-

Validation Gate: Cross-reference 2D fingerprint plots to ensure the calculated interaction energies match the observed crystallographic packing density.

SCXRD self-validating workflow for 1,3,4-oxadiazole derivatives.

Crystallographic Data & Target Binding Metrics

The structural parameters obtained from SCXRD directly inform the biological efficacy of the compounds. Below is a consolidation of crystallographic parameters and biological activity metrics for key 5-methyl-1,3,4-oxadiazole derivatives.

Table 1: Crystallographic Parameters of 5-Methyl-1,3,4-Oxadiazole Systems

| Compound / Complex | Space Group | Unit Cell Dimensions | Resolution / R-Factors |

| 2-Amino-5-methyl-1,3,4-oxadiazole | Pnma (Orthorhombic) | a=6.002, b=6.357, c=12.288 Å | R1 = 0.054, wR2 = 0.193 |

| GPb + Glucopyranosyl-methyl-oxadiazole | N/A (Protein Cocrystal) | N/A | Res = 1.92 Å |

| GSK-3β + 5-Methyl-oxadiazole deriv. | C222₁ (Orthorhombic) | a=85.3, b=104.1, c=110.0 Å | Res = 2.40 Å, Rmerge = 0.066 |

Table 2: Target Binding Metrics and Biological Activity

| Target Enzyme / Cell Line | Ligand Modification | Primary Interaction Mechanism | Binding Affinity / Activity |

| Glycogen Phosphorylase b (GPb) | 5-Methyl substitution | Wat-mediated H-bonds to Asn284; Leu136 rotation | Ki = 145.2 μM |

| Glycogen Synthase Kinase-3β | 5-Methyl replacing S-benzyl | N3/N4 H-bonding to Asp200 (hinge region) | IC50 = 54 nM |

| A549 Lung Cancer Cells (CDK2) | Pyridine-oxadiazole (3,5-dichloro) | Strong binding to CDK2 active site | IC50 = 6.99 μM |

Case Studies in Target-Ligand Dynamics

Case Study A: Glycogen Phosphorylase b (GPb) Inhibition

In the pursuit of controlling hyperglycemia in type 2 diabetes, 2-(β-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole was evaluated against GPb. Crystallographic studies at 1.92 Å resolution revealed that the compound binds at the catalytic site, stabilizing the closed position of the 280s loop[2].

-

Mechanistic Insight: The ligand makes 14 hydrogen bonds and 80 van der Waals interactions. Notably, the 5-methyl group induces a ~90° rotation of the Leu136 side chain ( χ2 dihedral angle) to optimize hydrophobic contacts. Furthermore, the N1 and N2 atoms of the oxadiazole ring recruit new water molecules (e.g., Wat439) to form water-mediated hydrogen bonds with Asn284[2]. This structural orchestration results in a Ki of 145.2 μM, binding 50 times more tightly than the parent β-D-glucose[2].

Case Study B: Pyridine-Oxadiazole Hybrids as Anticancer Agents

Recent structural evaluations of pyridine-based 1,3,4-oxadiazole derivatives demonstrated highly favorable anticancer properties. Single-crystal XRD and subsequent Hirshfeld surface analysis confirmed the presence of strong intermolecular forces driving the stability of the meta-methyl-substituted derivatives[4].

-

Mechanistic Insight: Compound 5k (featuring a 3,5-dichloro substitution) exhibited an IC50 of 6.99 μM against A549 lung cancer cells, comparable to the reference drug 5-fluorouracil. Molecular dynamics (MD) simulations over 100 ns confirmed that the oxadiazole core maintains a highly stable complex within the CDK2 active site[4].

Structural logic of 5-methyl-1,3,4-oxadiazole target binding.

References

-

Chrysina, E. D., et al. "Kinetic and crystallographic studies on 2-(β-D-glucopyranosyl)-5-methyl-1, 3, 4-oxadiazole, -benzothiazole, and -benzimidazole, inhibitors of muscle glycogen phosphorylase b. Evidence for a new binding site." Protein Science / PMC. Available at:2

-

Saitoh, M., et al. "2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability." Journal of Medicinal Chemistry - ACS Publications. Available at: 1

-

Irrgang, T., et al. "Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2)." Zeitschrift für Kristallographie - New Crystal Structures. Available at: 3

-

ACS Omega Authors. "Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells." ACS Omega. Available at: 4

Sources

Application Note: Synthesis and Handling Protocol for 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Introduction and Strategic Context

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6) is a highly reactive, moisture-sensitive electrophile that serves as a critical intermediate in modern medicinal chemistry and agrochemical development[1]. Most notably, it is the primary acylating agent used in the commercial synthesis of Raltegravir, a potent HIV integrase inhibitor[2][3].

Due to the inherent instability of the 1,3,4-oxadiazole ring under harsh acidic or basic conditions, the synthesis of its acid chloride derivative requires mild, highly controlled conditions. This protocol details the robust, scalable conversion of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt to the corresponding acid chloride using oxalyl chloride, utilizing a catalytic Vilsmeier-Haack-type activation[2].

Mechanistic Causality and Experimental Design

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe.

-

Choice of Starting Material: The potassium salt (CAS: 888504-28-7) is utilized rather than the free carboxylic acid because it is highly crystalline, stable, and readily undergoes nucleophilic attack on the activated chlorinating agent[4][5].

-

Activation via Oxalyl Chloride and DMF: Thionyl chloride ( SOCl2 ) often requires heating, which can degrade the oxadiazole core. Instead, oxalyl chloride ( (COCl)2 ) is used at low temperatures (0–5 °C)[2]. The addition of catalytic N,N-Dimethylformamide (DMF) is the linchpin of this reaction. DMF reacts with oxalyl chloride to form a highly reactive chloroiminium ion (Vilsmeier-Haack reagent). This intermediate rapidly reacts with the carboxylate salt to form the acid chloride, regenerating the DMF catalyst.

-

Reaction Driving Force: The reaction is driven to completion by the irreversible evolution of carbon monoxide ( CO ) and carbon dioxide ( CO2 ) gases.

-

Purification Strategy: Because the resulting acid chloride is prone to hydrolysis, it is rarely isolated as a neat solid. Instead, excess oxalyl chloride (which would cause side reactions in subsequent amidation steps) is removed via partial vacuum concentration of the reaction solvent (toluene), leaving a clean solution of the acid chloride ready for in situ use[2].

Reaction Workflow

Figure 1: Workflow for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride.

Quantitative Stoichiometry

The following table summarizes the optimized stoichiometric ratios derived from process chemistry scale-up parameters[2].

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale) | Function |

| Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 166.18 | 1.00 | 31.0 g (187 mmol) | Starting Material |

| Oxalyl Chloride | 126.93 | 1.02 | 16.1 mL (190 mmol) | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.03 | 0.46 mL (6.0 mmol) | Catalyst |

| Toluene (Anhydrous) | 92.14 | N/A | 248 mL | Solvent |

Step-by-Step Experimental Protocol

Safety Note: Oxalyl chloride is highly toxic and corrosive. The reaction produces carbon monoxide ( CO ) and carbon dioxide ( CO2 ). This procedure must be performed in a properly functioning fume hood with appropriate gas venting.

Step 1: Suspension Preparation

-

To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stirrer and a gas-venting bubbler, add 31.0 g (187 mmol) of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate[2].

-

Suspend the salt in 248 mL of anhydrous toluene.

-

Add 0.46 mL of anhydrous DMF. Causality check: The suspension will remain heterogeneous at this stage.

Step 2: Thermal Equilibration

-

Submerge the reaction flask in an ice/water bath.

-

Allow the internal temperature to equilibrate to 0–5 °C.

Step 3: Reagent Addition

-

Load a pressure-equalizing dropping funnel with 16.1 mL (190 mmol) of oxalyl chloride.

-

Begin the dropwise addition of oxalyl chloride over a period of 30 minutes[2].

-

Self-Validation: Immediate effervescence will be observed. The rate of addition must be strictly controlled to prevent the gas evolution ( CO/CO2 ) from overwhelming the venting system.

Step 4: Reaction Aging

-

Once the addition is complete, maintain the reaction mixture at 0–5 °C.

-

Stir the suspension for 1.5 hours[2].

-

Self-Validation: The cessation of active bubbling indicates the consumption of the Vilsmeier-Haack intermediate and the completion of the chlorination. A fine white precipitate of potassium chloride ( KCl ) will be present.

Step 5: Concentration and Excess Reagent Removal

-

Transfer the flask to a rotary evaporator (maintaining a cool bath temperature, ideally < 20 °C to prevent thermal degradation of the product).

-

Partially concentrate the mixture under reduced pressure to approximately half of its original volume (approx. 120 mL)[2]. Causality check: This step removes unreacted, volatile oxalyl chloride (boiling point 63 °C) and any residual HCl gas, which would otherwise cause severe side reactions during subsequent amidation.

-

Backfill the system with argon, add 120 mL of fresh anhydrous toluene, and repeat the partial concentration step[2].

-

The resulting toluene solution/suspension contains the highly reactive 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride and is ready for immediate in situ coupling with an amine (e.g., in the presence of a base like triethylamine or N-methylmorpholine)[2][3].

Analytical Validation and Troubleshooting

Direct analysis of the acid chloride via standard Reverse-Phase HPLC or LC-MS is impossible due to rapid hydrolysis in aqueous mobile phases. To validate the reaction: Withdraw a 50 µL aliquot of the toluene solution and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. This rapidly converts the acid chloride to the stable methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. This methyl ester derivative can then be safely analyzed via GC-MS or LC-MS to confirm complete conversion of the starting potassium salt.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20170334838A1 - An improved process for the preparation of raltegravir - Google Patents [patents.google.com]

- 4. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | 888504-28-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

Application Note: Highly Efficient Amide Bond Formation Using 5-Methyl-1,3,4-oxadiazole-2-carbonyl Chloride

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insights

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides to enhance aqueous solubility and cellular permeability[1]. A prominent application of this moiety is found in the synthesis of Raltegravir (Isentress), a first-in-class HIV-1 integrase strand transfer inhibitor ()[2].

During the development of Raltegravir, the installation of the 5-methyl-1,3,4-oxadiazole-2-carbonyl group was a critical optimization step[3]. Traditional peptide coupling agents (e.g., EDC/HOBt, HATU) using 5-methyl-1,3,4-oxadiazole-2-carboxylic acid often result in poor yields. This is due to the inherent instability of the oxadiazole carboxylic acid, which is highly prone to decarboxylation and ring-opening side reactions when activated into an ester intermediate under basic or prolonged heating conditions[4].

Causality of Reagent Selection: To bypass these degradation pathways, process chemists utilize 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6)[5]. The acid chloride enables a direct, highly electrophilic acylation of sterically hindered amines. By performing the reaction at low temperatures (0 °C) with a mild, non-nucleophilic base like N-methylmorpholine (NMM), the nucleophilic attack of the amine outpaces any base-catalyzed degradation of the oxadiazole core ()[6].

Reaction Pathway Visualization

Reaction workflow for amide bond formation using 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride.

Experimental Design & Self-Validating Protocol

Trustworthiness & System Validation: The following protocol is designed as a self-validating system. The use of anhydrous Tetrahydrofuran (THF) ensures the moisture-sensitive acid chloride is not prematurely hydrolyzed. The addition of NMM serves a dual purpose: it acts as an acid scavenger for the generated HCl, and its mild basicity (pKa ~7.4) prevents the base-catalyzed decomposition of the oxadiazole ring that stronger bases (like Triethylamine or DBU) might induce[7]. The reaction progress is self-indicated by the precipitation of NMM·HCl salts, providing a visual cue of successful acylation.

Step-by-Step Methodology

Phase 1: Preparation and Setup

-

Equipment Sterilization: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

-

Reagent Solubilization: Dissolve the primary amine intermediate (1.0 equiv, e.g., 10 mmol) in anhydrous THF to achieve a 0.2 M concentration under an inert atmosphere.

-

Base Addition: Add N-methylmorpholine (NMM) (1.5 equiv, 15 mmol) to the amine solution. Stir for 5 minutes to ensure homogeneity. Note: NMM is strictly chosen over Triethylamine to minimize degradation of the oxadiazole core[7].

-

Temperature Modulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Acylation 5. Acid Chloride Preparation: In a separate dry vial, dissolve 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (1.1 equiv, 11 mmol) in a minimal volume of anhydrous THF[8]. 6. Dropwise Addition: Transfer the acid chloride solution to the addition funnel and add it dropwise to the reaction mixture over 15–30 minutes.

-

Self-Validation Check: Maintain the internal temperature below 5 °C. A white precipitate (NMM hydrochloride) will immediately begin to form, indicating that the acylation is proceeding and HCl is being successfully scavenged.

-

Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 1–2 hours.

-

Tracking: Monitor the reaction via TLC (e.g., 5% MeOH in DCM) or HPLC. The disappearance of the amine starting material confirms completion.

Phase 3: Workup and Isolation 9. Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to THF) to neutralize any remaining acid and safely hydrolyze unreacted acid chloride[8]. 10. Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). 11. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. 12. Concentration: Concentrate the filtrate under reduced pressure to yield the crude amide, which can be purified by silica gel chromatography or direct crystallization[8].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality of solvent and base selection on the yield and purity of the resulting oxadiazole amide, based on process development data for Raltegravir intermediates[6],[7].

| Solvent | Base (Equiv) | Temp (°C) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |

| DMF | TEA (2.0) | 25 | < 40 | 65 | Stronger base and polar solvent led to significant oxadiazole ring degradation. |

| DCM | DIPEA (1.5) | 0 to 25 | 78 | 92 | Good yield, but DCM is less desirable for large-scale environmental compliance. |

| MeCN | NMM (1.5) | 0 to 25 | 85 | 96 | NMM efficiently scavenges HCl without degrading the product; MeCN allows easy crystallization. |

| THF | NMM (1.5) | 0 to 25 | > 90 | > 98 | Optimal conditions. THF provides excellent solubility and suppresses side reactions. |

Troubleshooting & Safety

-

Moisture Sensitivity: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is highly sensitive to moisture, rapidly hydrolyzing to the unstable carboxylic acid[4]. Store the reagent under argon at -20 °C and handle using rigorous Schlenk techniques.

-

Incomplete Conversion: If the amine remains unreacted, verify the integrity of the acid chloride. If the commercial reagent has degraded, it can be freshly prepared in situ from the potassium salt of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid using oxalyl chloride and a catalytic amount of DMF ()[6].

References

-

Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium. Organic Process Research & Development (ACS). URL:[Link]

-

A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium. Asian Journal of Chemistry. URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | 889131-28-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US9403809B2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride as an ester bioisostere in drug discovery

Application Note: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride as a High-Stability Ester Bioisostere in Drug Discovery

Introduction & Mechanistic Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the most critical hurdle in modern drug discovery. Carboxylic esters and amides are ubiquitous pharmacophores utilized for target binding; however, their susceptibility to ubiquitous plasma esterases and amidases frequently leads to rapid in vivo clearance and poor oral bioavailability[1].

To circumvent these metabolic liabilities without sacrificing target affinity, medicinal chemists employ heterocyclic bioisosteres. Among these, the 1,3,4-oxadiazole core has emerged as a premier bioisosteric replacement. Specifically, 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6) serves as a highly versatile, electrophilic building block designed to seamlessly graft this stabilizing motif onto amine or hydroxyl-bearing lead compounds[2].

Physicochemical Advantages: The "Why" Behind the Isomer

As an Application Scientist, I frequently guide chemistry teams to transition away from labile esters. The causality behind choosing a 1,3,4-oxadiazole over other heterocycles (such as the 1,2,4-oxadiazole isomer) is rooted in electron distribution and spatial geometry[3].

While both isomers provide absolute resistance to hydrolytic cleavage, they differ drastically in their physicochemical profiles. Experimental matched-pair analyses demonstrate that 1,3,4-oxadiazoles exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts[4]. This reduced lipophilicity directly translates to improved aqueous solubility, reduced non-specific protein binding, and a superior Lipophilic Efficiency (LipE) profile—critical parameters for formulating orally bioavailable drugs. The 1,3,4-oxadiazole ring provides a stable, neutral, and planar hydrogen-bond acceptor system that perfectly mimics the carbonyl oxygen of esters without the vulnerable scissile bond.

Metabolic stability: Ester motifs vs. 1,3,4-oxadiazole bioisosteres.

Key Application: Synthesis of Raltegravir

The clinical utility of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is best exemplified by its role in the commercial synthesis of Raltegravir (MK-0518) , a first-in-class HIV-1 integrase strand transfer inhibitor[5].

In the final synthetic step of Raltegravir, the oxadiazole motif is conjugated to a pyrimidone free amine. This specific bioisostere provides the necessary hydrogen-bonding geometry to coordinate with essential Mg²⁺ ions in the viral integrase active site, while ensuring the drug remains completely resistant to enzymatic degradation in systemic circulation[6].

N-Acylation workflow using 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride.

Quantitative Data: Bioisostere Comparison

The following table summarizes the causal relationship between structural modification and resulting physicochemical properties when replacing a standard ester with oxadiazole isomers.

| Property | Traditional Ester Motif | 1,2,4-Oxadiazole Bioisostere | 1,3,4-Oxadiazole Bioisostere |

| Plasma Half-Life (t₁/₂) | < 15 minutes (Rapid hydrolysis) | > 120 minutes (Stable) | > 120 minutes (Stable) |

| Lipophilicity (log D) | Moderate (Baseline) | High (+1.0 to +1.5 vs baseline) | Low (-0.5 to +0.2 vs baseline) |

| Aqueous Solubility | Moderate | Poor | Excellent |

| H-Bond Acceptor Strength | Strong (Carbonyl Oxygen) | Moderate (Ring Nitrogens) | Strong (Ring Nitrogens) |

Experimental Protocols

Protocol A: N-Acylation using 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

This protocol outlines the highly controlled coupling of the oxadiazole building block to a free amine, modeled after the industrial synthesis of Raltegravir[6].

-

Preparation: Charge a dry, nitrogen-purged reaction vessel with the free amine intermediate (e.g., 30 g) and anhydrous Tetrahydrofuran (THF) (approx. 25 volumes).

-

Temperature Control: Cool the resulting slurry to exactly 0–5 °C. Causality: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is highly sensitive to thermal degradation. Maintaining strict temperature control prevents the formation of ketene byproducts and minimizes acyl chloride hydrolysis.

-

Base Addition: Add N-Methylmorpholine (NMM) (1.5 equivalents) dropwise and stir for 10 minutes. Causality: NMM is selected over stronger bases (like TEA or DIPEA) because its mild pKa effectively scavenges HCl without catalyzing the degradation of the sensitive oxadiazole ring.

-

Acylation: Slowly add a pre-cooled solution of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride in THF over 20 minutes. Ensure the internal temperature never exceeds 5 °C.

-

Aging & Self-Validation: Age the slurry for 1.5 hours at 0–5 °C. Sample the reaction mixture for HPLC analysis. The system validates itself when the free amine peak registers at <0.5% LCAP (indicating ~100% conversion).

-

Quenching: Quench the reaction with 17% aqueous KOH to neutralize excess acid and solubilize byproducts, yielding the crude oxadiazole-capped API.

Protocol B: In Vitro Plasma Stability Assay (Self-Validating System)

To empirically prove the bioisosteric advantage of the synthesized 1,3,4-oxadiazole over a traditional ester, perform this comparative stability assay.

-

Incubation: Spike human plasma (pre-warmed to 37 °C) with the oxadiazole candidate and an ester control compound to a final concentration of 1 µM. Ensure the co-solvent (DMSO) does not exceed 1% v/v to prevent esterase denaturation.

-

Sampling: Incubate the mixture in a 37 °C shaking water bath. At precise intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly precipitates plasma proteins and halts all enzymatic activity, locking the degradation profile at that exact second.

-

Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. Transfer the clear supernatant to LC-MS/MS vials.

-

Data Validation: Plot the natural log of the remaining compound peak area ratio (Analyte/IS) versus time.

-

Validation Check: A linear, rapid decline for the ester control validates that the plasma enzymes are active. A flat, horizontal line for the oxadiazole candidate confirms successful bioisosteric metabolic resistance.

-

References

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Semantic Scholar (2022) URL:[Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade National Institutes of Health (NIH) / PMC (2022) URL:[Link]

-

Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors Journal of Medicinal Chemistry - ACS Publications (2024) URL:[Link]

-

Cas 889131-28-6, 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride Intermediates LookChem URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cas 889131-28-6,5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | lookchem [lookchem.com]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Raltegravir | 518048-05-0 [chemicalbook.com]

- 6. Raltegravir synthesis - chemicalbook [chemicalbook.com]

Cross-coupling reaction conditions with 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

An In-Depth Guide to Cross-Coupling Reactions with 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride in palladium-catalyzed cross-coupling reactions. The protocols and insights herein are designed to facilitate the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered, electron-deficient heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is a highly reactive and versatile building block derived from this scaffold. As an acyl chloride, it serves as a potent electrophile for forming new carbon-carbon bonds, primarily leading to the synthesis of ketones.[5][6] This reactivity is particularly valuable in the construction of complex molecules, exemplified by its use as a key reagent in the synthesis of Raltegravir, a potent HIV integrase inhibitor.[7] Palladium-catalyzed cross-coupling reactions provide a powerful and selective method for leveraging this reactivity, enabling the direct connection of the oxadiazole core to a wide array of organic fragments.[8]

Mechanistic Cornerstone: The Palladium Catalytic Cycle in Acylative Coupling

The success of cross-coupling reactions with acyl chlorides hinges on a well-understood palladium-based catalytic cycle.[9] Unlike couplings with aryl halides, the high reactivity of the C(acyl)-Cl bond allows for facile activation. The general mechanism proceeds through three fundamental steps:

-

Oxidative Addition : A low-valent Pd(0) complex readily reacts with the acyl chloride, cleaving the C-Cl bond and inserting the palladium to form a Pd(II) acyl intermediate. This is typically the rate-determining step for less reactive electrophiles, but it is often rapid for acyl chlorides.[10]

-

Transmetalation : The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the chloride and forming a new Pd(II) intermediate with both organic partners attached.[9]

-

Reductive Elimination : The two organic fragments couple, forming the desired ketone product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Caption: General catalytic cycle for acylative cross-coupling.

Application Note I: Suzuki-Miyaura Coupling for Ketone Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to the wide availability, stability, and low toxicity of its organoboron reagents.[11][12] The acylative variant provides a direct route to unsymmetrical ketones, which are crucial intermediates in pharmaceuticals and functional materials.[5][6]

Causality Behind Experimental Choices:

-

Catalyst : Pd(PPh₃)₄ is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[5] For more challenging substrates, catalysts with specialized ligands may be required.

-

Base : A base is crucial for activating the organoboron species.[13] Carbonates like K₂CO₃ or Cs₂CO₃ are frequently used.[5][14] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[12]

-

Solvent : Anhydrous conditions are often preferred to prevent the competitive hydrolysis of the highly reactive acyl chloride.[5] Toluene and 1,4-dioxane are excellent solvents for this purpose. In some cases, aqueous mixtures can be used, but this requires careful optimization.[12]

Protocol 1: Suzuki-Miyaura Coupling of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

This model protocol is based on established methodologies for acyl chlorides.[14][15]

Materials & Equipment:

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

-

Anhydrous solvents and reagents

Step-by-Step Methodology:

-

Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Reagent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL).

-

Initiation : Add a solution of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous toluene (2 mL) dropwise to the stirred mixture.

-

Reaction : Heat the reaction mixture to 80-100 °C.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Cool the mixture to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

-

Extraction : Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel.

Table 1: Typical Conditions for Acyl-Suzuki Coupling

| Parameter | Condition | Rationale / Citation |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Provides the active Pd(0) species.[12] |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst and promotes reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5][14] |

| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous) | Anhydrous conditions prevent acyl chloride hydrolysis.[5] |

| Temperature | 60 - 110 °C | Provides thermal energy to overcome activation barriers. |

| Equivalents | Boronic Acid: 1.1 - 1.5; Base: 2.0 - 3.0 | Excess nucleophile and base drive the reaction to completion. |

digraph "Suzuki_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];A[label="1. Add Boronic Acid,\nCatalyst & Base to Flask"]; B[label="2. Purge with\nInert Gas"]; C [label="3. Add Anhydrous\nSolvent"]; D [label="4. Add Acyl Chloride\nSolution"]; E [label="5. Heat Reaction\n(80-100 °C)"]; F [label="6. Monitor by\nTLC / LC-MS"]; G [label="7. Aqueous Work-up\n& Extraction"]; H [label="8. Column\nChromatography"]; I[label="Pure Ketone\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note II: Sonogashira Coupling for Ynone Synthesis

The Sonogashira coupling provides a direct and efficient pathway to α,β-alkynyl ketones (ynones) by reacting an acyl chloride with a terminal alkyne.[16][17] These products are highly valuable synthetic intermediates, readily undergoing further transformations into various heterocyclic systems.[16]

Causality Behind Experimental Choices:

-

Catalyst System : The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[18][19] The copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base : An amine base, typically triethylamine (Et₃N), is used. It serves a dual purpose: neutralizing the HCl generated during the reaction and potentially acting as a ligand for the metal centers.[16]

-

Solvent : Anhydrous aprotic solvents like THF or DMF are standard. Solvent-free conditions have also been reported to be highly effective, offering a greener alternative.[16]

Protocol 2: Acyl-Sonogashira Coupling of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

This model protocol is adapted from standard Sonogashira procedures.[15][16]

Step-by-Step Methodology:

-

Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper co-catalyst (e.g., CuI, 0.03 mmol, 3 mol%).

-

Reagent Addition : Purge the flask with inert gas. Add anhydrous THF (5 mL), followed by the terminal alkyne (1.1 mmol, 1.1 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

-

Initiation : Add a solution of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the stirred mixture at room temperature.

-

Reaction : Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Once complete, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate.

-

Purification : Concentrate the filtrate and purify the crude residue by column chromatography on silica gel to yield the target ynone.

Table 2: Typical Conditions for Acyl-Sonogashira Coupling

| Parameter | Condition | Rationale / Citation |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle.[16] |

| Cu Co-catalyst | CuI | Forms copper acetylide for efficient transmetalation.[18] |

| Base | Et₃N, DIPEA | Neutralizes HCl byproduct and acts as a ligand.[16] |

| Solvent | THF, DMF, Toluene (anhydrous) | Provides a medium for the reaction; must be anhydrous. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for reactive acyl chlorides. |

| Equivalents | Alkyne: 1.0 - 1.2; Base: 1.5 - 2.5 | Ensures complete consumption of the electrophile. |

digraph "Sonogashira_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];A[label="1. Add Pd/Cu Catalysts\nto Flask"]; B[label="2. Purge with\nInert Gas"]; C [label="3. Add Solvent, Alkyne\n& Amine Base"]; D [label="4. Add Acyl Chloride\nSolution (dropwise)"]; E [label="5. Stir at Room Temp\n(or heat gently)"]; F [label="6. Monitor by\nTLC / LC-MS"]; G [label="7. Filter through Celite"]; H [label="8. Concentrate & Purify\n(Chromatography)"]; I[label="Pure Ynone\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Experimental workflow for Acyl-Sonogashira coupling.

Alternative Coupling Strategies: Stille and Heck Reactions

While Suzuki and Sonogashira couplings are most common, other methods can be employed.

-

Stille Coupling : This reaction uses organostannane reagents. A key advantage is its high chemoselectivity; the coupling of acyl chlorides can proceed efficiently even in the presence of more common coupling partners like aryl bromides or chlorides, which are less reactive towards oxidative addition under these specific conditions.[10][20]

-

Acylative Heck Reaction : This reaction couples the acyl chloride with an alkene to form an α,β-unsaturated ketone. While less common than traditional Heck reactions with aryl halides, it provides an alternative route to these valuable synthons.[21][22]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Activate catalyst if necessary; screen different ligands/catalysts; increase temperature; ensure reagents are pure and solvents are anhydrous. |

| Hydrolysis of Acyl Chloride | Presence of water in solvents or reagents. | Use rigorously dried solvents and reagents; perform reaction under a strict inert atmosphere. |